2-Thiophen-2-ylacetimidic acid ethyl ester
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Overview
Description
2-Thiophen-2-ylacetimidic acid ethyl ester is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
The synthesis of 2-Thiophen-2-ylacetimidic acid ethyl ester can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-Thiophen-2-ylacetimidic acid ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Thiophen-2-ylacetimidic acid ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, thiophene derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Additionally, in the industry, thiophene-based compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Thiophen-2-ylacetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Thiophen-2-ylacetimidic acid ethyl ester can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Properties
CAS No. |
57870-96-9 |
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Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
ethyl 2-thiophen-2-ylethanimidate |
InChI |
InChI=1S/C8H11NOS/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5,9H,2,6H2,1H3 |
InChI Key |
OICORECZJKWZOO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CC=CS1 |
Origin of Product |
United States |
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